molecular formula C27H26O3 B1668758 6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic Acid CAS No. 125316-60-1

6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic Acid

Cat. No. B1668758
M. Wt: 398.5 g/mol
InChI Key: LDGIHZJOIQSHPB-UHFFFAOYSA-N
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Description

6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic Acid is an active pharmaceutical ingredient . It is an atypical synthetic retinoid and is widely used in dermatology as an effective agent for the treatment of acne .


Synthesis Analysis

The synthesis of this compound is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of adamantyl and hydroxyphenyl groups. The adamantyl group provides a bulky, rigid structure, while the hydroxyphenyl group contributes to the compound’s reactivity .


Chemical Reactions Analysis

The high reactivity of this compound offers extensive opportunities for its utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its unique structural, biological, and stimulus-responsive properties . The adamantyl group provides a bulky, rigid structure, while the hydroxyphenyl group contributes to the compound’s reactivity .

Scientific Research Applications

Anticancer Properties

6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic acid, also known as CD437, has shown significant promise as an anticancer agent. It possesses strong and selective apoptogenic properties against various types of neoplastic cells (Garattini, Gianni, & Terao, 2002). In addition, its ability to bind specifically to the orphan nuclear receptor small heterodimer partner (SHP; NR0B2) and promote interaction with a corepressor complex has been noted as a mechanism for inducing apoptosis in malignant cells (Farhana et al., 2007).

Apoptosis and Cell Cycle Regulation

CD437 has been shown to induce cell-cycle arrest and programmed cell death (apoptosis) in cancer cells, acting independently of retinoic acid receptor (RAR) interaction (Dawson et al., 2004). This compound is capable of binding to the RAR gamma nuclear receptor and inhibiting the growth of human breast carcinoma cells via RAR- or RXR-independent pathways (Shao et al., 1995).

DNA Binding and Molecular Interactions

Studies have indicated that adamantyl group in 6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic acid influences its DNA binding. This interaction is mainly stabilized by hydrophobic interactions related to the presence of the adamantyl group, playing a role in its anticancer properties (Milanese et al., 2011).

Solubility and Bioactivity Enhancement

The solubility and bioactivity of CD437 can be enhanced by forming inclusion complexes with β-cyclodextrin. This process not only improves solubility in aqueous solutions but also significantly increases its toxicity against certain cancer cell lines (Mishur et al., 2011).

Mechanism of Action in Lung Cancer

CD437's role and mechanism of action in lung cancer cells have been studied, demonstrating its effectiveness in inhibiting lung cancer cell growth by inducing G0/G1 arrest and apoptosis. This process involves the rapid induction of various genes and is accompanied by differential regulation of p53 and Bcl-2 (Li et al., 1998).

Retinoid Receptor-Independent Activities

Research has shown that CD437 and its analogues can exhibit anticancer activities through alternative signaling pathways that are retinoid receptor-independent. This includes inducing cancer cell-cycle arrest and apoptosis through mitochondrial and/or endoplasmic reticulum stress responses (Dawson & Fontana, 2010).

Future Directions

The future directions of research on this compound could involve further exploration of its synthesis, reactivity, and applications. Given its unique properties and potential applications, it is likely that this compound will continue to be a subject of interest in the fields of medicinal chemistry, catalyst development, and nanomaterials .

properties

IUPAC Name

6-[3-(1-adamantyl)-4-hydroxyphenyl]naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26O3/c28-25-6-5-22(20-1-2-21-11-23(26(29)30)4-3-19(21)10-20)12-24(25)27-13-16-7-17(14-27)9-18(8-16)15-27/h1-6,10-12,16-18,28H,7-9,13-15H2,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGIHZJOIQSHPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=CC6=C(C=C5)C=C(C=C6)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80154737
Record name Cd 437
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic Acid

CAS RN

125316-60-1
Record name AHPN
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125316-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CD 437
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125316601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cd 437
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4-Hydroxy-3-tricyclo[3.3.1.13,7]dec-1-ylphenyl)-2-naphthalenecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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